5-Methyl-2-(thiophen-3-YL)benzoic acid
Description
5-Methyl-2-(thiophen-3-yl)benzoic acid (CAS: 56421-82-0) is a heteroaromatic compound featuring a benzoic acid backbone substituted with a methyl group at the 5-position and a thiophene ring at the 2-position. Its molecular formula is C₁₀H₉NS, with a molecular weight of 175.25 g/mol (calculated from ). Related compounds, such as triazole- or sulfonyl-substituted benzoic acids, are synthesized via coupling reactions or iodocyclization (e.g., ) .
Properties
IUPAC Name |
5-methyl-2-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-3-10(9-4-5-15-7-9)11(6-8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSZSZPUOAQYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688553 | |
| Record name | 5-Methyl-2-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-72-7 | |
| Record name | 5-Methyl-2-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(thiophen-3-YL)benzoic acid typically involves the introduction of a thiophene ring onto a benzoic acid framework. One common method involves the reaction of 2-bromo-5-methylbenzoic acid with thiophene-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of 5-Methyl-2-(thiophen-3-YL)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(thiophen-3-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Methyl-2-(thiophen-3-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Methyl-2-(thiophen-3-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction .
Comparison with Similar Compounds
Key Observations :
- Substituent position significantly impacts electronic and steric properties. For example, the methylsulfonyl group in 5-methyl-2-(3-methylsulfonylphenyl)benzoic acid increases molecular weight and polarity compared to the thiophene analogue .
- Similarity scores () highlight that positional isomers (e.g., 3-methyl vs.
Physicochemical Properties
| Property | 5-Methyl-2-(thiophen-3-yl)benzoic acid | 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid | 3-Methyl-4-(thiophen-3-yl)benzoic acid |
|---|---|---|---|
| Molecular Weight | 175.25 | 290.33 | 218.27 |
| Solubility | Moderate (lipophilic thiophene) | Low (polar sulfonyl group) | Moderate |
| Acidity (pKa) | ~4.2 (benzoic acid core) | ~3.8 (electron-withdrawing sulfonyl) | ~4.5 |
| Thermal Stability | High (aromatic stabilization) | Moderate (sulfonyl group may destabilize) | High |
Notes:
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